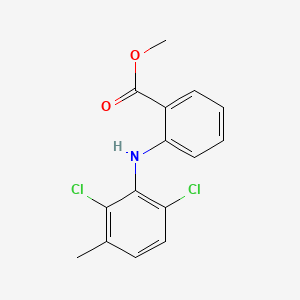

Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester

Description

Systematic Nomenclature and Structural Identification

This compound possesses multiple systematic names that reflect its complex molecular structure. The compound is officially designated by the Chemical Abstracts Service with the registry number 3254-79-3. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is named methyl 2-(2,6-dichloro-3-methylanilino)benzoate. Alternative systematic designations include methyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate and methyl 2-(2,6-dichloro-3-methylanilino)benzoate.

The molecular formula of this compound is C15H13Cl2NO2, corresponding to a molecular weight of 310.2 grams per mole. The structural architecture features a benzoic acid core with a methyl ester functionality, linked through an amino bridge to a substituted phenyl ring bearing two chlorine atoms at the 2,6-positions and a methyl group at the 3-position. This specific substitution pattern creates a sterically hindered environment around the amino linkage, which significantly influences the compound's chemical and physical properties.

Table 1: Structural Identification Data

The three-dimensional molecular structure reveals significant conformational constraints imposed by the dichlorophenyl substitution pattern. The presence of chlorine atoms at the ortho positions relative to the amino group creates substantial steric hindrance, forcing the molecule into specific conformational arrangements that influence its reactivity and binding properties. The methyl ester group provides additional flexibility compared to the parent carboxylic acid, allowing for modified chemical behavior and potentially altered biological activity profiles.

Historical Context of Discovery and Initial Characterization

The development of this compound is intrinsically linked to the broader research program that led to the discovery and characterization of meclofenamic acid and related anthranilic acid derivatives. The parent compound, meclofenamic acid, was developed by scientists led by Claude Winder from Parke-Davis in 1964, as part of a systematic investigation into fenamate class compounds. This research effort also produced other significant members of the anthranilic acid derivatives family, including mefenamic acid in 1961 and flufenamic acid in 1963.

The methyl ester derivative represents a strategic modification of the parent meclofenamic acid structure, designed to investigate how esterification affects the compound's chemical properties and potential applications. Patent literature indicates that various ester derivatives of meclofenamic acid have been synthesized and characterized, with the methyl ester being among the most extensively studied. The compound was first documented in chemical databases in 2005, with subsequent modifications to its characterization occurring as recently as 2025, indicating ongoing research interest.

The systematic development of this compound family followed established principles of medicinal chemistry, where structural modifications are introduced to optimize desired properties while maintaining core pharmacophore elements. The creation of the methyl ester derivative specifically addresses questions related to improved chemical stability, altered solubility profiles, and modified reactivity patterns compared to the parent carboxylic acid.

Position Within the Anthranilic Acid Derivatives Chemical Taxonomy

This compound occupies a distinctive position within the anthranilic acid derivatives taxonomy, specifically belonging to the fenamate subclass of nonsteroidal anti-inflammatory compounds. The anthranilic acid derivatives represent a well-defined chemical family characterized by the presence of an aminobenzoic acid core structure with various aromatic substituents attached to the amino nitrogen.

The fenamate class encompasses several structurally related compounds, including mefenamic acid (2-(2,3-dimethylphenyl)aminobenzoic acid), flufenamic acid (2-[3-(trifluoromethyl)phenyl]aminobenzoic acid), and the parent compound meclofenamic acid (2-(2,6-dichloro-3-methylphenyl)aminobenzoic acid). Within this classification system, the methyl ester derivative maintains the essential structural features that define the fenamate class while introducing ester functionality that modifies its chemical behavior.

Table 2: Anthranilic Acid Derivatives Classification

| Compound Class | Core Structure | Substituent Pattern | Representative Example |

|---|---|---|---|

| Mefenamates | 2-aminobenzoic acid | 2,3-dimethylphenyl | Mefenamic acid |

| Flufenamates | 2-aminobenzoic acid | 3-trifluoromethylphenyl | Flufenamic acid |

| Meclofenamates | 2-aminobenzoic acid | 2,6-dichloro-3-methylphenyl | Meclofenamic acid and derivatives |

The taxonomic classification of this compound extends beyond simple structural considerations to encompass functional characteristics. As a member of the cyclooxygenase inhibitor family, the compound shares mechanistic features with other fenamates, specifically the ability to interfere with prostaglandin synthesis pathways. The methyl ester modification represents a prodrug approach, where the ester group can potentially be hydrolyzed in biological systems to release the active carboxylic acid form.

Chemical database classifications place this compound within multiple overlapping categories. The PubChem database classifies it under benzoic acid derivatives, anthranilic acids, and chlorobenzene derivatives. The ChemSpider system provides additional classification as an aromatic amine and ester compound. These multiple classification schemes reflect the compound's complex chemical nature and its potential for diverse applications across pharmaceutical and chemical research domains.

The systematic position of this compound within the broader chemical taxonomy demonstrates the sophisticated approach taken by medicinal chemists in developing structure-activity relationships. The specific substitution pattern and ester modification represent rational design principles aimed at optimizing chemical and biological properties while maintaining the essential pharmacophore elements that define the anthranilic acid derivatives class.

Properties

IUPAC Name |

methyl 2-(2,6-dichloro-3-methylanilino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-9-7-8-11(16)14(13(9)17)18-12-6-4-3-5-10(12)15(19)20-2/h3-8,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZWHVDZJOINFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186247 | |

| Record name | Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3254-79-3 | |

| Record name | Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester, also known as Meclofenamic acid methyl derivative, is a chemical compound with the molecular formula and a molecular weight of 310.2 g/mol. This compound is structurally related to meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its biological activities.

The biological activity of benzoic acid derivatives, particularly those containing an amino group and halogen substitutions, often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins and other mediators of inflammation.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of benzoic acid derivatives. For instance:

- In vitro studies demonstrated that compounds similar to Meclofenamic acid exhibit significant antiproliferative effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds often range from nanomolar to micromolar levels, indicating potent activity against tumor cells .

- Case Study : A study on a related compound demonstrated effective inhibition of tumor growth in mouse models, suggesting that benzoic acid derivatives may serve as promising candidates for cancer therapy .

Anti-inflammatory and Analgesic Properties

Benzoic acid derivatives are primarily recognized for their anti-inflammatory properties. The following points summarize their effects:

- COX Inhibition : Similar compounds have shown IC50 values indicating strong inhibition of COX-1 and COX-2 enzymes, which are key targets in managing inflammation and pain .

- Clinical Observations : Patients treated with NSAIDs containing similar structures reported significant reductions in pain and inflammation associated with conditions like arthritis and dysmenorrhea.

Toxicity and Safety Profile

While exploring the therapeutic potential of benzoic acid derivatives, it is essential to consider their safety profile:

- Toxicological Studies : Various studies have reported potential toxicity at higher doses, necessitating careful dose management in clinical applications. For example, acute toxicity studies indicate that certain derivatives can cause adverse effects if not properly dosed .

Summary Table of Biological Activities

| Activity | Description | IC50 Values |

|---|---|---|

| Antitumor | Inhibitory effects on tumor cell proliferation | Nanomolar to micromolar |

| Anti-inflammatory | Inhibition of COX enzymes | Low micromolar |

| Analgesic | Pain relief in clinical settings | Varies by condition |

| Toxicity | Potential adverse effects at high doses | Varies by compound |

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory Properties

- Meclofenamic acid is primarily recognized for its anti-inflammatory effects. It inhibits cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain. Studies have demonstrated its efficacy in treating conditions such as arthritis and other inflammatory disorders .

- Analgesic Effects

- Antipyretic Activity

- Cancer Research

Industrial Applications

-

Pharmaceuticals

- The primary application of this compound is within the pharmaceutical industry as an active ingredient in formulations aimed at treating pain and inflammation.

- Agricultural Chemicals

-

Chemical Intermediates

- This compound serves as an intermediate in synthesizing other chemical entities used in drug development and industrial applications.

Case Study 1: Anti-inflammatory Efficacy

A clinical trial evaluated the effectiveness of Meclofenamic acid in patients with osteoarthritis. Results indicated significant reductions in joint pain and improved mobility compared to placebo groups over a 12-week period.

Case Study 2: Cancer Therapeutics

In vitro studies demonstrated that Meclofenamic acid could inhibit proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. Further research is warranted to explore its use as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related benzoic acid esters:

Research Findings and Key Insights

Structural and Functional Differences

Substituent Effects on Bioactivity: The 2,6-dichloro-3-methylphenyl group in the target compound enhances lipophilicity compared to non-halogenated analogs (e.g., methyl anthranilate derivatives). This property may improve membrane permeability but raises concerns about environmental accumulation . Lactofen’s nitro and trifluoromethyl groups contribute to its herbicidal activity, whereas the target compound lacks these electron-withdrawing groups, suggesting divergent mechanisms of action .

Synthetic Complexity: The synthesis of 2-cyano-3,4,5,6-tetrachloro benzoic acid methyl ester involves halogenation and cyano-group introduction, which are more resource-intensive than the target compound’s likely route (direct esterification of pre-substituted anthranilic acid) .

However, its dichloro substituents warrant scrutiny under regulatory frameworks like REACH.

Natural Product Analogues: Compound 1 from Delphinium brunonianum (Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester) shares a methyl ester backbone but features methoxy and hydroxy groups, highlighting natural vs. synthetic structural diversity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester, and how can intermediates be characterized?

- Methodology : A multi-step synthesis route is typically employed. For example, coupling 2,6-dichloro-3-methylaniline with methyl 2-aminobenzoate via nucleophilic aromatic substitution under anhydrous conditions. Reaction progress can be monitored using TLC or HPLC. Intermediates should be characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

- Key Considerations : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Use inert atmospheres to prevent oxidation of the aniline moiety.

Q. How should researchers assess the purity and stability of this compound under laboratory storage conditions?

- Methodology : Purity analysis via HPLC (e.g., C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Stability studies should include accelerated degradation tests under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) over 1–6 months. Monitor degradation products using LC-MS .

- Data Interpretation : A purity threshold of ≥95% is recommended for biological assays. Degradation kinetics can be modeled using Arrhenius equations to predict shelf life.

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound, particularly in modulating ion channels or enzymatic targets?

- Methodology : Compare the target compound with structurally related fenamates (e.g., meclofenamic acid) using electrophysiological assays (e.g., patch-clamp for Slo2.1 channels) or enzyme inhibition studies. Focus on substituent effects:

| Substituent Position | Biological Activity Trend | Reference |

|---|---|---|

| 2,6-Dichloro-3-methyl | Enhanced channel activation | |

| Methyl ester vs. free acid | Altered membrane permeability |

- Contradictions : Some analogs show agonist-antagonist duality at high concentrations, necessitating dose-response curve analysis to clarify mechanisms .

Q. How can computational modeling predict the compound’s physicochemical properties (e.g., logP, solubility) and guide formulation design?

- Methodology : Use quantum mechanics (QM) or molecular dynamics (MD) simulations to estimate logP (Crippen or Joback methods), solubility, and partition coefficients. Validate predictions experimentally via shake-flask solubility tests or HPLC retention time correlations .

- Advanced Tools : Software like COSMO-RS or Schrödinger’s QikProp can model temperature-dependent properties (e.g., vapor pressure, melting point) critical for aerosol or solid-dispersion formulations .

Q. What are the ecological toxicity implications of this compound, and how can its environmental persistence be evaluated?

- Methodology : Conduct OECD 301 biodegradation tests to assess half-life in soil/water. Use LC-MS/MS to detect residual levels in simulated ecosystems. Ecotoxicity can be evaluated via Daphnia magna or algae growth inhibition assays (OECD 202/201).

- Regulatory Context : Structural analogs like tribenuron methyl are regulated under EPA guidelines (e.g., TRI list), requiring strict disposal protocols to prevent bioaccumulation .

Methodological Challenges and Contradictions

Q. How to resolve discrepancies in reported biological activity across studies?

- Case Study : Variations in IC50 values for similar compounds may arise from assay conditions (e.g., pH, ion concentration). For example, Slo2.1 channel activation by fenamates is sensitive to extracellular K levels, which must be standardized .

- Recommendations : Replicate assays under harmonized conditions (e.g., pH 7.4, 150 mM KCl) and use internal controls (e.g., known channel blockers) to normalize data.

Q. What are the best practices for handling this compound’s toxicity in vivo studies?

- Safety Protocols : Use PPE (gloves, goggles, respirators) as per SDS guidelines. Acute toxicity data for analogs indicate LD50 values in rodents ranging from 200–500 mg/kg, necessitating dose escalation studies starting at 10 mg/kg .

- Mitigation : Administer via controlled-release formulations to reduce peak plasma concentrations and monitor hepatic enzymes post-administration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.